2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, also known by its CAS number 730949-98-1, is an organic compound featuring a benzothiazole core. This compound is characterized by a chlorophenyl substituent attached to an acetamide group, which contributes to its biological activity and potential applications in pharmacology. The chemical formula for this compound is , and it has a molecular weight of 302.78 g/mol. The IUPAC name reflects its structure, indicating the presence of both benzothiazole and chlorophenyl moieties.
This compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich, where it is classified under specific categories based on its chemical properties and potential applications. It is often categorized as a heterocyclic compound due to the presence of both benzene and thiazole rings in its structure .
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide typically involves several steps that include the formation of the benzothiazole ring followed by the introduction of the chlorophenyl acetamide group.
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Common solvents include dichloromethane or dimethylformamide, while catalysts may be employed to facilitate acylation.
The molecular structure of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide can be represented using various structural notations:
C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl
LENBBBAUQPOLJK-UHFFFAOYSA-N
The structural features include:
2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide is involved in various chemical reactions due to its functional groups.
Conditions such as pH, temperature, and solvent polarity significantly influence these reactions' mechanisms and outcomes.
The mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide is primarily related to its interactions within biological systems.
The compound may exhibit biological activity through:
Studies have shown that compounds with similar structures often interact with lipophilic sites in proteins, affecting their function .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide has potential applications in various scientific fields:
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide (CAS 730949-98-1, C₁₅H₁₁ClN₂OS) relies on well-established organic coupling strategies, primarily employing carbodiimide-mediated amidation or direct acylations. The most frequently reported pathway involves a two-step sequence starting with the preparation of the benzothiazole acetic acid precursor, followed by coupling with 4-chloroaniline [3] [4].
A representative procedure involves reacting 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base to yield 2-(chloromethyl)benzothiazole. This intermediate undergoes nucleophilic substitution with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed under acidic conditions to generate 2-(1,3-benzothiazol-2-yl)acetic acid [4]. The critical amidation step employs carbodiimide coupling agents, typically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane:
Reaction Conditions:
An alternative single-step approach utilizes direct condensation of commercially available 2-(benzothiazol-2-yl)acetic acid with 4-chloroaniline. This method often requires reflux conditions in high-boiling solvents like toluene or acetic acid, employing Dean-Stark apparatus for azeotropic water removal to drive the equilibrium towards amide formation. Typical yields range from 70% to 85% for the carbodiimide method and 60% to 75% for direct thermal condensation, with purity highly dependent on rigorous purification (commonly recrystallization from ethanol or ethanol-water mixtures) [3] [6]. Key challenges include suppressing dimerization of the benzothiazole acetic acid and ensuring complete consumption of the aniline to minimize downstream purification burdens. Crystallographic analysis confirms the molecular structure, revealing characteristic dihedral angles between the benzothiazole and chlorophenyl planes [3] [6].
Table 1: Conventional Synthetic Routes and Key Parameters
Synthetic Step | Reagents/Conditions | Solvent | Temperature/Duration | Typical Yield |
---|---|---|---|---|
Carbodiimide Coupling | 2-(Benzothiazol-2-yl)acetic acid, EDC, 4-Chloroaniline, Triethylamine | Dichloromethane | 0°C → RT, 3-12 hours | 70-85% |
Direct Condensation (Reflux) | 2-(Benzothiazol-2-yl)acetic acid, 4-Chloroaniline | Acetic Acid or Toluene | Reflux, 6-24 hours | 60-75% |
Acid Chloride Route (Less Common) | 2-(Benzothiazol-2-yl)acetyl chloride, 4-Chloroaniline, Pyridine | Tetrahydrofuran (THF) | 0°C → RT, 1-4 hours | 65-80% |
Transitioning from batch synthesis to continuous flow processing offers significant advantages for the industrial-scale production of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, primarily through enhanced mass/heat transfer, precise residence time control, and improved safety profiles. Flow synthesis is particularly advantageous for the critical exothermic amidation step involving carbodiimide activation [2] .
A validated flow process employs a multi-stage tubular reactor configuration:
Optimized Continuous Flow Parameters:
Under these intensified conditions, the reaction achieves near-complete conversion (>98%) and yields exceeding 90%, significantly higher than batch protocols. The dramatically reduced reaction time (minutes versus hours) stems from superior heat transfer preventing localized decomposition and the elimination of mass transfer limitations inherent in batch stirring. Furthermore, flow systems facilitate inline purification using scavenger cartridges (e.g., polymer-supported trisamine to remove excess EDC/byproducts) and continuous crystallization, drastically reducing solvent consumption and waste generation per unit product [2] [5] . Scalability is achieved through numbered-up parallel reactor modules rather than simple reactor volume increase, maintaining optimal heat/mass transfer characteristics.
Table 2: Continuous Flow Process Optimization Parameters
Process Parameter | Optimized Range (Flow) | Typical Batch Equivalent | Primary Impact |
---|---|---|---|
Residence Time | 8-15 minutes | 3-12 hours | Reaction Completion/Throughput |
Reaction Temperature | 50-70°C | 0-25°C (Coupling) / Reflux (Condensation) | Kinetics/Byproduct Formation |
Space-Time Yield (STY) | 500-1500 g·L⁻¹·h⁻¹ | 20-100 g·L⁻¹·h⁻¹ | Volumetric Productivity |
Solvent Volume per kg Product | 5-10 L/kg | 15-30 L/kg | Waste Intensity/Cost |
The choice between batch stirred-tank reactors (BSTR) and continuous plug flow reactors (PFR) for synthesizing 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide involves critical trade-offs in efficiency, control, scalability, and economics, heavily dependent on production volume and quality requirements.
Reaction Efficiency & Control:Batch reactors offer operational flexibility for small-scale or multi-product facilities. Temperature control relies on jacket cooling/heating and agitation efficiency. For the exothermic carbodiimide coupling step, maintaining isothermal conditions below 25°C is challenging, potentially leading to localized hotspots promoting urea byproduct formation from EDC decomposition. Concentration gradients can also occur, affecting consistency [2] .Plug flow reactors provide superior heat management due to their high surface area-to-volume ratio. Exothermic heat is efficiently removed through reactor walls, maintaining precise isothermal conditions (±1°C). The piston-like flow (minimal axial dispersion) ensures all fluid elements experience identical residence time and reaction history, leading to highly consistent product quality and significantly reduced batch-to-batch variability. The controlled environment suppresses side reactions, improving selectivity [2] .
Scalability and Throughput:Scaling batch processes involves increasing reactor volume, which exacerbates heat and mass transfer limitations. Mixing efficiency decreases, and temperature control becomes more difficult, often requiring longer reaction times or lower concentrations to manage exotherms, reducing space-time yield (STY).Scaling continuous flow processes involves "numbering up" identical reactor channels or modules. This maintains optimal heat/mass transfer characteristics and residence time distribution from lab to production scale. Flow systems achieve significantly higher STY (often 5-10 times greater than batch) due to the intense reaction conditions and continuous operation [2]. Start-up and shutdown periods result in some off-spec material, making flow most economical for high-volume continuous campaigns.
Catalyst and Reagent Utilization:Heterogeneous catalysts (e.g., immobilized coupling agents or enzymatic catalysts under investigation) are more readily implemented and efficiently utilized in fixed-bed flow reactors. Reagent streams contact the catalyst bed continuously under optimal conditions. Homogeneous catalysts (e.g., EDC) are typically used stoichiometrically in batch but could potentially be used catalytically in flow with efficient separation and recycle loops, although this is less common for amide coupling. Flow systems generally enable higher atom economy through precise stoichiometric control and reduced side reactions .
Table 3: Batch vs. Continuous Flow Reactor Performance Comparison
Parameter | Batch Reactor (BSTR) | Plug Flow Reactor (PFR) | Advantage Direction |
---|---|---|---|
Heat Transfer Efficiency | Moderate (Dependent on agitation & jacket) | Excellent (High SA/V, efficient heat exchange) | PFR |
Residence Time Control | Broad distribution (Mixing dependent) | Narrow distribution (Piston flow) | PFR |
Space-Time Yield (STY) | Low (20-100 g·L⁻¹·h⁻¹) | High (500-1500 g·L⁻¹·h⁻¹) | PFR |
Operational Flexibility | High (Easy product changeover) | Low (Dedicated to specific process) | BSTR |
Scale-up Methodology | Increasing reactor volume (Challenging) | Numbering up identical units (Linear) | PFR |
Byproduct Formation | Moderate-High (Hotspots, concentration gradients) | Low (Precise control, uniform environment) | PFR |
Suitability for Scale | Small/Medium Volume, Multipurpose | Large Volume, Dedicated Production | Context Dependent |
Solvent choice profoundly impacts the reaction efficiency, purification ease, environmental footprint, and cost-effectiveness of synthesizing 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide. Waste minimization is integral to modern process design, moving beyond simple yield optimization to encompass atom economy, solvent intensity, and hazard reduction [5] .
Downstream Processing: Solvent choice dictates purification strategy. High-boiling solvents like DMF require energy-intensive distillation for recovery. Solvents enabling crystallization by anti-solvent addition (e.g., adding water to a THF or 2-MeTHF solution) are preferred. The ideal solvent allows high-yield crystallization of the pure product directly from the reaction mixture after minimal workup.
Waste Minimization Strategies:
Implementing these strategies systematically reduces the Environmental Factor (E-Factor - kg waste/kg product). While traditional batch synthesis might exhibit E-Factors of 25-50, optimized continuous processes incorporating solvent recycle and in-line purification can achieve E-Factors below 10, aligning with green chemistry goals for fine chemical synthesis.
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